
AH-7614
Overview
Description
AH-7614 (4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide) is a selective antagonist of Free Fatty Acid Receptor 4 (FFA4/GPR120), a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory regulation . Structurally, this compound (CAS 6326-06-3, molecular formula C₂₀H₁₇NO₃S) is characterized by a xanthene core linked to a sulfonamide group, contributing to its high affinity for FFA4 (pIC₅₀ values: 7.1 for human, 8.1 for mouse and rat FFA4) . Unlike orthosteric antagonists, this compound functions as a negative allosteric modulator (NAM), inhibiting receptor activation by both endogenous ligands (e.g., ω-3/6 fatty acids) and synthetic agonists (e.g., TUG-891, GSK137647A) . Its selectivity for FFA4 over FFA1 (pIC₅₀ <4.6) makes it a critical tool for dissecting FFA4-specific pathways .
Mechanistically, this compound stabilizes FFA4 in an inactive conformation, as demonstrated by hydrogen-bonding energy simulations showing lower energy in the inactive state (–2.63) compared to the active state (–1.90) . This probe-dependent antagonism allows this compound to suppress signaling induced by diverse agonists, including DHA, EPA, and synthetic compounds, while retaining partial agonism in certain contexts .
Preparation Methods
The synthesis of AH-7614 involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 9H-xanthene-9-amine under appropriate conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve ensuring the availability of high-purity starting materials and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
AH-7614 undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the xanthene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the xanthene moiety can lead to the formation of xanthone derivatives .
Scientific Research Applications
Metabolic Disorders
AH-7614 has been investigated for its role in metabolic disorders, particularly obesity and insulin sensitivity. A study demonstrated that intraperitoneal administration of this compound significantly affected glucose metabolism in high-fat diet-induced obesity models. Mice treated with this compound showed improved metabolic profiles compared to controls, indicating its potential as a therapeutic agent in managing obesity-related complications .
Inflammation Modulation
This compound's antagonistic properties on FFA4 have been linked to anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) models, this compound treatment resulted in reduced inflammation and lung injury scores. The compound inhibited the TAK1/NF-κB signaling pathway, showcasing its potential for treating inflammatory conditions .
Study Type | Application | Findings |
---|---|---|
In Vivo | Lung Injury | Reduced inflammation and injury scores in ALI models . |
In Vitro | Cell Line Studies | Weakened inflammatory responses in RAW264.7 cells . |
Cancer Research
This compound has also been explored in cancer research due to its effects on cellular signaling pathways. It was shown to inhibit calcium mobilization induced by linoleic acid in osteosarcoma cells, suggesting a potential role in modulating cancer cell behavior through FFA4 antagonism .
Study Type | Application | Findings |
---|---|---|
In Vitro | Cancer Cell Studies | Blocked calcium signaling in U2OS osteosarcoma cells . |
Case Study 1: Obesity-Induced Inflammation
In a controlled experiment, mice were fed a high-fat diet and treated with this compound (5 mg/kg/day) for five weeks. The results indicated significant reductions in markers of inflammation and improved glucose tolerance compared to untreated controls. This study underscores this compound's potential as a therapeutic agent for obesity-related metabolic disorders.
Case Study 2: Acute Lung Injury
A separate study involving LPS-induced ALI demonstrated that mice treated with this compound exhibited less severe lung damage and reduced levels of pro-inflammatory cytokines. The findings suggest that targeting FFA4 with this compound may offer a novel approach to managing acute inflammatory responses in the lungs.
Mechanism of Action
The mechanism of action of AH-7614 involves its role as a selective antagonist of the FFAR4 receptor. By binding to this receptor, the compound inhibits the signaling pathways activated by long-chain free fatty acids . This inhibition affects various downstream processes, including the regulation of insulin secretion and inflammatory responses . The molecular targets and pathways involved include the inhibition of intracellular calcium accumulation and the modulation of β-arrestin2/TAB1-dependent signaling pathways .
Comparison with Similar Compounds
Comparison with FFA4 Agonists
Key Findings:
- This compound uniquely reverses agonist-induced effects, such as EPA-mediated rescue of Cav1.2 Ca²⁺ channels in lipotoxicity models and DHA-dependent inhibition of pancreatic zymogen activation .
- Synthetic agonists like TUG-891 exhibit higher potency than endogenous ligands but lack clinical translation due to off-target effects .
Comparison with Antagonists of Related Receptors
This compound’s selectivity distinguishes it from antagonists targeting other fatty acid receptors:
Key Findings:
- This compound’s NAM mechanism allows partial inhibition of FFA4 signaling, whereas DC260126 fully antagonizes FFA1 via orthosteric binding .
- In co-treatment studies, this compound and DC260126 synergistically block dual FFA4/FFA1 pathways, as seen in DHA-induced suppression of zymogen activation .
Structural and Functional Distinctions
- Probe-Dependent Modulation : this compound’s efficacy varies with the agonist used (e.g., stronger inhibition of GSK137647A vs. partial block of TUG-891) .
- Therapeutic Potential: While FFA4 agonists are explored for diabetes and inflammation, this compound serves primarily as a research tool to validate FFA4’s role in disease models .
Biological Activity
AH-7614 is a selective antagonist of the free fatty acid receptor 4 (FFA4), also known as GPR120. This compound has garnered attention due to its potential implications in various physiological processes, particularly in metabolic regulation and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name: 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide
- Molecular Weight: 351.4 Da
- CAS Number: 6326-06-3
- Purity: ≥98%
This compound acts primarily by antagonizing the FFA4 receptor, which is a G protein-coupled receptor involved in various metabolic processes, including the secretion of glucagon-like peptide-1 (GLP-1). This receptor is highly expressed in intestinal endocrine cells and plays a crucial role in regulating insulin secretion and inflammation.
pIC50 Values
Receptor | pIC50 Value |
---|---|
Human FFA4 | 7.1 |
Mouse FFA4 | 8.1 |
Rat FFA4 | 8.1 |
Human FFA1 | <4.6 |
In Vitro Studies
This compound has been shown to inhibit linoleic acid and GSK137647A-induced intracellular calcium accumulation in U2OS osteosarcoma cells expressing the FFA4 receptor. Furthermore, it effectively blocked glucose-stimulated insulin secretion in MIN6 mouse insulinoma cells when co-administered with GSK137647A .
Key Findings:
- Calcium Mobilization Inhibition: this compound inhibited Ca²⁺ mobilization induced by ω-3 fatty acids in Flp-In T-REx 293 cells expressing hFFA4-eYFP.
- Insulin Secretion: The compound abolished GSK137647A-mediated increases in GLP-1 secretion in NCIH716 cells at a concentration of 100 μM .
Case Studies
- Inflammation and Osteoclast Formation:
- Alcoholic Hepatic Steatosis:
Q & A
Basic Research Questions
Q. What experimental parameters should be prioritized when assessing AH-7614’s dose-dependent effects on intracellular calcium modulation?
Methodological Guidance:
- Conduct dose-response experiments (e.g., 10–50 μM) and measure calcium flux using fluorescent indicators (e.g., Fluo-4).
- Include time-resolved measurements (e.g., t=0–200s) to capture dynamic effects, as this compound’s inhibitory activity diminishes over time .
- Normalize data to positive controls (e.g., AdipoRon) and negative controls (e.g., GW9508) to validate assay specificity .
Q. How can researchers validate this compound’s selectivity for FFA4 over FFA1 in vitro?
Methodological Guidance:
- Use competitive binding assays with radiolabeled ligands (e.g., [³H]-FFA4 agonist) and compare IC₅₀ values across FFA subtypes.
- Cross-test this compound in FFA1-overexpressing cell lines; its pIC₅₀ for FFA1 is <4.6, confirming selectivity .
- Include orthogonal assays (e.g., cAMP or β-arrestin recruitment) to rule out off-target GPCR activation .
Q. What are the best practices for designing experiments to evaluate this compound’s role in suppressing inflammatory pathways?
Methodological Guidance:
- Use primary cell models (e.g., microglia or hepatocytes) treated with pro-inflammatory stimuli (e.g., palmitate).
- Measure downstream markers like IL-6, TNF-α, or PPARγ via qPCR/ELISA. Note that this compound may not directly alter PPARγ but could modulate upstream FFA4-dependent pathways .
- Co-treat with FFA4 agonists (e.g., TUG-891) to confirm antagonist specificity .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported effects on gene expression (e.g., Runx2 vs. PPARγ)?
Methodological Guidance:
- Perform pathway enrichment analysis to identify context-dependent signaling nodes (e.g., Wnt/β-catenin for Runx2 vs. lipid metabolism for PPARγ).
- Replicate experiments in disease-specific models (e.g., osteoblasts for Runx2, adipocytes for PPARγ) to isolate tissue-specific effects .
- Use CRISPR-edited FFA4-KO cells to confirm target dependency .
Q. What strategies optimize this compound’s use in studying cross-talk between FFA4 and other nutrient-sensing receptors (e.g., LXR or VDR)?
Methodological Guidance:
- Design co-treatment studies with ligands for intersecting pathways (e.g., DHA for LXR, calcitriol for VDR).
- Measure synergistic/antagonistic effects using transcriptomics or metabolomics. For example, this compound reverses DHA-mediated inhibition of lipid accumulation in hepatocytes, suggesting FFA4-LXR interplay .
- Employ siRNA knockdown of candidate receptors to dissect mechanistic contributions .
Q. How can researchers resolve discrepancies in this compound’s efficacy across species (human vs. rodent FFA4)?
Methodological Guidance:
- Compare this compound’s pIC₅₀ values: 7.1 (human) vs. 8.1 (mouse/rat) using species-matched cell lines .
- Analyze FFA4 receptor homology models to identify divergent binding pockets affecting antagonist affinity.
- Validate in vivo relevance using transgenic models expressing human FFA4 .
Q. What experimental designs mitigate confounding factors when studying this compound in pancreatic acinar cells?
Methodological Guidance:
- Control for off-target effects on vacuolar ATPase (v-ATPase) by comparing this compound with v-ATPase inhibitors (e.g., bafilomycin A1).
- Measure zymogen activation (e.g., trypsinogen) and amylase release simultaneously, as this compound may exhibit divergent effects on these markers .
- Use calcium chelators (e.g., BAPTA-AM) to isolate FFA4-dependent vs. calcium-driven pathways .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQEUZTOAAWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979307 | |
Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-06-3 | |
Record name | NSC31171 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.